molecular formula C18H18F3NO2S B2612864 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 1203136-99-5

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2612864
CAS No.: 1203136-99-5
M. Wt: 369.4
InChI Key: IKQJXDXBCATJPP-UHFFFAOYSA-N
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Description

N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. Structurally, it combines a benzamide core with a thiophene-containing tetrahydropyran (oxane) moiety, a design feature seen in compounds investigated for various biological activities. Benzamide derivatives have attracted significant scientific interest due to their wide range of pharmacological activities , which can include anti-inflammatory, immunomodulatory, and anti-tumoral properties . Furthermore, N-(thiophen-2-yl) benzamide derivatives have been identified and synthesized as potent inhibitors of specific molecular targets, such as the BRAF(V600E) kinase mutant , highlighting the potential of this class of compounds in biochemical and pharmacological research . This compound is provided exclusively for research applications in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material according to their institution's guidelines for chemical substances.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-12-17(7-9-24-10-8-17)15-6-3-11-25-15/h1-6,11H,7-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQJXDXBCATJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from diverse research studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H12F3N1O1S1\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}_1\text{O}_1\text{S}_1

This compound features a thiophene ring, an oxane moiety, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxane Ring : The oxane structure is formed through cyclization reactions involving thiophene derivatives.
  • Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination or by using trifluoromethylating agents.
  • Amidation : The final step involves the formation of the amide bond with appropriate amines.

Biological Activity

This compound has shown promising biological activities in various studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in breast and lung cancer cell lines at nanomolar concentrations . The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.

Antimicrobial Properties

The compound has demonstrated activity against various bacterial strains. Studies have reported that similar compounds exhibit bactericidal effects, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

Compounds with thiophene and oxane structures are known for their anti-inflammatory properties. They may inhibit inflammatory pathways, contributing to reduced inflammation in various models .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of related compounds on human cancer cell lines, revealing an IC50 value of 0.004 μM for a structurally similar compound against T-cell proliferation .
  • Antimicrobial Testing : Another investigation reported that a related compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against several pathogens, indicating strong antimicrobial potential .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectivenessReference
AnticancerIC50 = 0.004 μM in T-cells
AntimicrobialMIC = 50 μg/mL
Anti-inflammatoryInhibition of inflammatory pathways

Scientific Research Applications

Antimicrobial Properties

Thiophene derivatives, including N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide, have been studied for their antimicrobial efficacy. Research indicates that compounds with thiophene structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study:

In a study evaluating the antimicrobial activity of similar thiophene derivatives, it was found that they inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 1×10−6 M and 3×10−7 M, respectively. This suggests that the compound may also possess potent antimicrobial properties .

Anticancer Activity

The anticancer potential of thiophene derivatives has been widely documented. This compound is hypothesized to interact with various cellular pathways involved in cancer proliferation.

Research Findings:

A study reported that similar compounds exhibited cytotoxic effects against human cancer cell lines, including breast cancer (MCF7). The mechanism appears to involve apoptosis induction in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Anti-inflammatory Effects

Thiophene derivatives have shown potential anti-inflammatory effects in various models. The presence of the trifluoromethyl group may enhance the compound's ability to modulate inflammatory pathways.

Case Study:

Research involving thiophene-based compounds indicated significant inhibition of inflammatory markers in vitro, suggesting that this compound could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. Studies have shown that modifications to the thiophene ring or oxane moiety can significantly influence the compound's pharmacological properties.

Data Table: Structure-Activity Relationships

Compound VariantModificationsAntimicrobial ActivityAnticancer Activity
Compound ANo modificationsModerateLow
Compound BTrifluoromethyl groupHighModerate
Compound CAdditional methyl groupsVery HighHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

Thiophene-Containing Benzamides
  • Compound 4a (): N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride Structural Similarity: Contains a thiophen-2-yl group directly attached to the benzamide. Key Differences: Lacks the oxane ring and trifluoromethyl group. Activity: Anti-LSD1 activity, highlighting the role of thiophene in target engagement .
  • Compound K400-03825 () : Features a 2-(trifluoromethyl)benzamide core but includes a triazolyl-thiadiazolyl side chain.

    • Activity : Likely designed for enzyme inhibition (e.g., kinases or proteases) due to its complex heterocyclic system .
Trifluoromethyl-Substituted Benzamides
  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () :
    • Structural Similarity : Shares the trifluoromethylbenzamide motif.
    • Activity : Demonstrates potent cytotoxicity against sulfate-reducing bacteria, attributed to the -CF₃ group enhancing membrane permeability .
  • Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide () :
    • Application : Herbicidal activity, leveraging the trifluoromethyl group’s stability and electronegativity .

Heterocyclic Modifications

Oxane and Piperazine Derivatives
  • Compound 17 () : 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide

    • Structural Similarity : Combines thiophene and trifluoromethylphenyl groups.
    • Key Differences : Uses a butanamide linker instead of an oxane ring.
    • Implications : The oxane ring in the target compound may offer improved solubility compared to linear aliphatic chains .
  • N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide () :

    • Structural Similarity : Thiazole ring replaces oxane, with a bromophenyl group.
    • Activity : Likely targets kinases or GPCRs due to thiazole’s prevalence in drug design .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 4a Compound 17
Molecular Weight ~425.4 g/mol (estimated) 407.9 g/mol 433.5 g/mol
Key Functional Groups -CF₃, oxane, thiophene Thiophene, aminocyclopropyl -CF₃, thiophene, butanamide
Spectral Data Expected ν(C=O) ~1660–1680 cm⁻¹ ν(C=O): 1663–1682 cm⁻¹ ν(C=O): Similar range
Solubility Moderate (oxane enhances polarity) Low (hydrophobic aminocyclopropyl) Moderate (aliphatic chain)

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